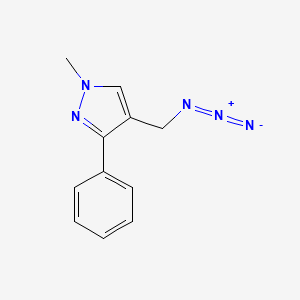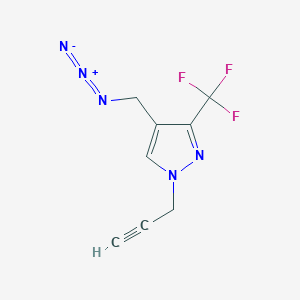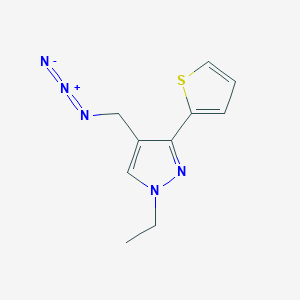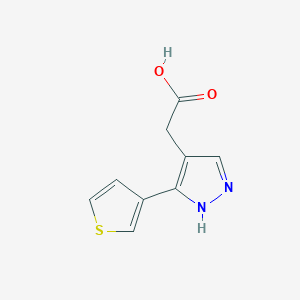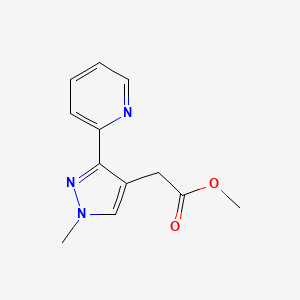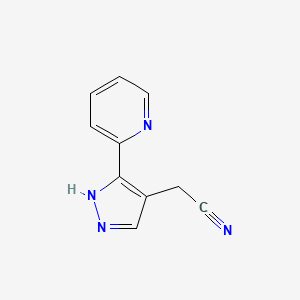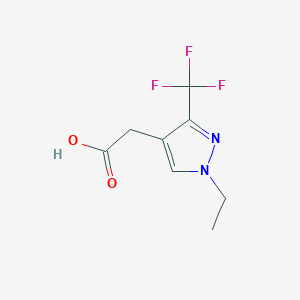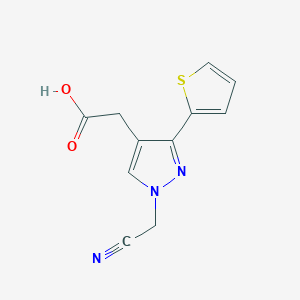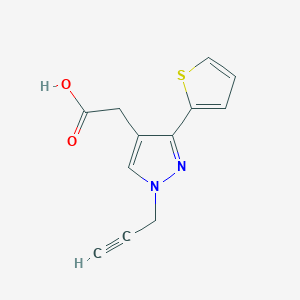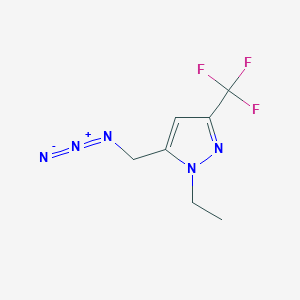
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
Übersicht
Beschreibung
The compound “1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The difluoromethyl group is attached to the pyrazole ring and the carbonitrile group is attached to the 5-position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the difluoromethyl and carbonitrile groups. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The pyrazole ring is known to participate in various chemical reactions, including reactions with electrophiles at the nitrogen atoms. The pyridine ring can also undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethyl group could increase its lipophilicity, while the carbonitrile group could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Mechanistic Insights
The study by Liu et al. (2013) focuses on the crystal structure and mechanistic investigation of reactions involving similar pyrazole derivatives, which could provide insights into the structural and reactive properties of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile. Understanding these properties is crucial for its applications in scientific research, particularly in material science and chemical synthesis (Liu, Chen, Sun, & Wu, 2013).
Multicomponent Reaction Efficiency
Elinson et al. (2018) discovered an efficient multicomponent reaction process involving pyrazole derivatives, leading to the formation of novel compounds with potential biomedical applications. This demonstrates the compound's utility in facilitating complex chemical reactions, which is valuable in drug discovery and material science (Elinson, Vereshchagin, Anisina, Fakhrutdinov, Goloveshkin, & Egorov, 2018).
Antimicrobial and Antitumor Activities
Research by El-Borai et al. (2012) on pyrazolo[3,4-b]pyridine derivatives revealed significant antimicrobial and antitumor activities, suggesting potential medical research applications of this compound in developing new therapeutic agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Catalytic Applications and Green Chemistry
The study by Zhang et al. (2016) showcases the use of pyrazole derivatives in catalyzing the synthesis of complex molecules, emphasizing the role of this compound in promoting sustainable and efficient chemical processes (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).
Structural and Optical Characteristics
Investigations into the structural and optical properties of similar pyrazole derivatives by Zedan, El-Taweel, and El-Menyawy (2020) could provide a basis for understanding how this compound behaves in various applications, including its potential use in optoelectronic devices and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study of heterocyclic compounds is a vibrant field in medicinal chemistry, and compounds like “1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile” could potentially have interesting biological activities. Future research could explore its synthesis, properties, and potential applications .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-10(12)16-8(6-13)5-9(15-16)7-1-3-14-4-2-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJDWZUEWQYKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


